2-[(o-Nitrophenyl)azo]-p-cresol

Thermal Analysis Dye Chemistry Process Safety

2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8), also referred to as 4-methyl-2-[(2-nitrophenyl)diazenyl]phenol, is an aromatic azo compound classified within the nitroazobenzene derivatives. Its molecular formula is C13H11N3O3, with a molecular weight of 257.24 g/mol.

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 1435-71-8
Cat. No. B073396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(o-Nitrophenyl)azo]-p-cresol
CAS1435-71-8
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)N=NC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C13H11N3O3/c1-9-6-7-13(17)11(8-9)15-14-10-4-2-3-5-12(10)16(18)19/h2-8,17H,1H3
InChIKeyDRPPFIRCBMBJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8): Technical Baseline for Sourcing & Specification


2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8), also referred to as 4-methyl-2-[(2-nitrophenyl)diazenyl]phenol, is an aromatic azo compound classified within the nitroazobenzene derivatives. Its molecular formula is C13H11N3O3, with a molecular weight of 257.24 g/mol [1]. The compound is characterized by a solid-state enthalpy of formation (ΔfH°solid) of 198.7 ± 6.1 kJ/mol [2], a melting point range of 108-110 °C [3], and a calculated partition coefficient (LogP) of 4.5474 [4]. As a reactive azo intermediate, it serves a well-defined role in the synthesis of benzotriazole-based UV absorbers, particularly Drometrizole .

2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8): Why Direct Substitution with Generic Azo Dyes or Unsubstituted Phenols is Scientifically Unsound


Direct replacement of 2-[(o-Nitrophenyl)azo]-p-cresol with simpler azo dyes (e.g., Sudan I) or its precursor p-cresol introduces significant deviations in critical physicochemical and thermodynamic properties. The compound's ortho-nitro substituent and para-methylphenol core are essential for its specific reactivity profile, particularly in reductive cyclization reactions that yield benzotriazole derivatives . Quantitative comparisons reveal substantial differences: its melting point (108-110 °C) is notably lower than that of Sudan I (approx. 131 °C) [1], its enthalpy of formation (198.7 kJ/mol) is markedly lower than that of unsubstituted trans-azobenzene (311.41 kJ/mol) [2], and its LogP (4.5474) is significantly higher than that of p-cresol (approx. 1.94) [3]. These discrepancies directly impact solubility behavior, thermal stability, and reaction kinetics, making substitution a source of experimental irreproducibility and process failure.

2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8): Quantitative Differentiation Evidence for Scientific Selection


Lower Melting Point Distinguishes 2-[(o-Nitrophenyl)azo]-p-cresol from Sudan I in Thermal Processing

The melting point of 2-[(o-Nitrophenyl)azo]-p-cresol is significantly lower than that of the widely used azo dye Sudan I. Specifically, 2-[(o-Nitrophenyl)azo]-p-cresol exhibits a melting point range of 108-110 °C [1], whereas Sudan I melts at approximately 131 °C [2]. This 21-23 °C difference is critical for processes involving melt-based formulations or thermal stability assessments.

Thermal Analysis Dye Chemistry Process Safety

Substantially Lower Enthalpy of Formation vs. Unsubstituted Azobenzene Indicates Distinct Thermodynamic Stability

The standard enthalpy of formation (ΔfH°solid) for 2-[(o-Nitrophenyl)azo]-p-cresol is 198.7 ± 6.1 kJ/mol [1]. This value is substantially lower than that of trans-azobenzene, which has a ΔfH°solid of 311.41 kJ/mol [2]. The difference of approximately 112.7 kJ/mol underscores a fundamentally different energetic stabilization conferred by the nitro and methylphenol substituents.

Thermochemistry Computational Chemistry Energetic Materials

High LogP Value Quantifies Superior Lipophilicity Compared to p-Cresol

2-[(o-Nitrophenyl)azo]-p-cresol possesses a calculated LogP (octanol-water partition coefficient) of 4.5474 [1]. This value is markedly higher than that of its precursor, p-cresol, which has a LogP of approximately 1.94 [2]. The difference of ~2.6 LogP units corresponds to a >400-fold higher theoretical partition coefficient into non-polar phases.

Lipophilicity Partition Coefficient QSAR Extraction

Defined Role as Key Intermediate in Drometrizole Synthesis

2-[(o-Nitrophenyl)azo]-p-cresol is a documented intermediate in the synthesis of Drometrizole (2-(2H-Benzotriazol-2-yl)-p-cresol, CAS 2440-22-4), a commercial benzotriazole UV absorber . The synthetic route proceeds via reductive cyclization of the azo compound, a transformation not possible with generic azo dyes or unsubstituted phenols. The overall process from this intermediate to Drometrizole has been reported with a high yield of 99.4% [1].

Synthetic Intermediate UV Absorber Benzotriazole Process Chemistry

2-[(o-Nitrophenyl)azo]-p-cresol (CAS 1435-71-8): Evidence-Backed Application Scenarios


Synthesis of Benzotriazole UV Absorbers (e.g., Drometrizole)

This is the primary industrial use case. The compound serves as the direct precursor for Drometrizole via a reductive cyclization reaction [1]. The reported overall yield for the synthesis of Drometrizole from this intermediate is 99.4% [2]. Procurement for this purpose is based on the compound's unique ortho-nitroazo structure, which facilitates the formation of the benzotriazole ring, a transformation that cannot be replicated with simple azo dyes.

Process Development and Safety Engineering for High-Yield Reactions

The compound's well-defined thermochemical data, including its enthalpy of formation (198.7 kJ/mol) [1], is critical for process safety assessments and reactor design. This quantitative data allows for accurate calculation of reaction enthalpies and heat management strategies, which is a key differentiator from less well-characterized azo compounds. The lower enthalpy of formation compared to unsubstituted azobenzene (311.41 kJ/mol) [2] indicates a different energetic profile that must be accounted for in scale-up.

Chromatographic Method Development and Purification Process Design

The high lipophilicity of the compound (LogP = 4.5474) [1] dictates specific conditions for its purification and analysis. Compared to more polar analogs like p-cresol (LogP ≈ 1.94) [2], this compound will exhibit strong retention on reversed-phase (C18) columns and will partition efficiently into non-polar solvents. This property is a critical specification for analytical chemists developing purity assays or for process chemists designing liquid-liquid extraction steps.

Thermal Stability Studies in Formulation Science

The compound's melting point of 108-110 °C [1] is a key parameter for any application involving heating, milling, or melt-processing. It is significantly lower than the melting point of Sudan I (~131 °C) [2], which may be an advantage in low-temperature processing or a limitation in high-temperature applications. This specific thermal characteristic is essential data for formulators considering this compound as a component in solid dispersions or coatings.

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